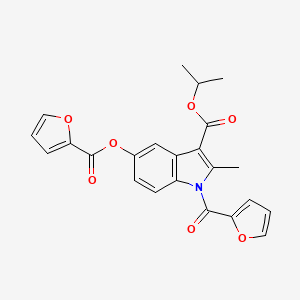

![molecular formula C23H19FN2O2S B2379620 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 899942-55-3](/img/structure/B2379620.png)

3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine” is an organic compound. Its CAS Number is 232938-43-1 and its molecular formula is C21 H20 N2 O6 S2 .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound . The reaction process was complicated due to the presence of parallel by-products and serial by-products .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been analyzed. For instance, the kinetics of the acylation reaction in the synthesis of N-(3-Amino-4-methylphenyl)benzamide was studied . Reaction rate constants, activation energies, and pre-exponential factors were acquired .Aplicaciones Científicas De Investigación

Fluorescent Probes for Metal Ions

One significant application of quinoline derivatives, closely related to the specified compound, is in the development of fluorescent probes for metal ions. For instance, quinoline derivatives have been designed and synthesized for sensitive and efficient cell-membrane permeable Zn2+ probes. These probes, such as 8-(benzenesulfonyloxy)-5-(N,N-dimethylaminosulfonyl)quinolin-2-ylmethyl-pendant cyclen, exhibit rapid formation of complexes with Zn2+, leading to significant fluorescence enhancement, which is crucial for practical detection of Zn2+ in sample solutions and living cells (Ohshima et al., 2010).

Synthesis of Functionalized Quinolines

Quinoline derivatives serve as key intermediates in the synthesis of functionalized quinolines, which have wide applications in pharmaceuticals and materials science. For example, the reaction of quinoline derivatives with primary amines under specific conditions can lead to the synthesis of novel quinolinecarboxaldehyde compounds, which are used as precolumn fluorogenic reagents for the ultra-high sensitivity determination of primary amines by micro-column liquid chromatography (Beale et al., 1989).

Nucleophilic Reactions and Ligand Synthesis

Quinoline derivatives are also studied for their nucleophilic reactions and potential as ligands in catalysis. For example, research on 3-benzenesulfonyloxyalloxazine and its analogs has provided insights into their reactions with various nucleophiles, contributing to the development of new synthetic methodologies and ligand systems for catalytic applications (Hamby & Bauer, 1987).

Photophysical and Photochemical Studies

The photophysical and photochemical properties of quinoline derivatives are of significant interest for developing new materials and sensors. Studies on compounds like 3-phenylquinoxalin-2-ones have revealed their potential in photoreduction processes, which can be applied in photocatalysis and the development of photoresponsive materials (De la Fuente et al., 2000).

Catalysis and Polymerization

Additionally, quinoline derivatives have been explored as ligands in catalysis, particularly in the polymerization of ε-caprolactone, demonstrating the versatility of these compounds in facilitating ring-opening polymerization processes and producing polymers with potential applications in biodegradable materials (Qiao et al., 2011).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c1-16-7-9-17(10-8-16)14-26-23-20-13-18(24)11-12-21(20)25-15-22(23)29(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDQMDXGCOYPAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)

![tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2379541.png)

![2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2379542.png)

![3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2379543.png)

![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)

![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)

![2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2379552.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)

![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)